2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde

Description

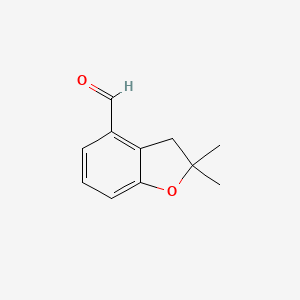

2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde (CAS: 209256-56-4) is a bicyclic organic compound featuring a dihydrobenzofuran core substituted with two methyl groups at the 2-position and an aldehyde functional group at the 4-position. Its molecular formula is C₁₁H₁₂O₂, and it is characterized by a fused benzene and tetrahydrofuran ring system.

Synthesis: The compound is synthesized via intramolecular cyclization of precursor molecules under mild conditions using alkali metal compounds and Cu(I) catalysts, as described in methods for analogous dihydrobenzofuran derivatives . This approach minimizes byproducts and enables scalability for industrial applications.

Applications: The aldehyde group renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. Its structural rigidity and substituent pattern enhance stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWDDBYJLRTYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224317 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-56-4 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209256-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with phenol derivatives under acidic conditions to form the benzofuran ring. The formyl group can then be introduced via formylation reactions using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The purification process often involves crystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid.

Reduction: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-methanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Neuropathic Pain Management

Recent studies have highlighted the potential of benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde, as selective agonists for cannabinoid receptors. Specifically, compounds derived from this class have shown efficacy in preclinical models for neuropathic pain, indicating their potential as analgesics without significant side effects on locomotion .

Anticancer Activity

Benzofuran compounds are recognized for their anticancer properties. Research indicates that derivatives of 2,3-dihydrobenzofuran can inhibit the growth of various cancer cell lines. For instance, compounds synthesized from this scaffold have demonstrated significant cytotoxicity against ovarian cancer cells (A2780), with IC values indicating potent activity .

Antimicrobial Properties

In addition to anticancer effects, benzofuran derivatives have exhibited antimicrobial activity. Studies show that some synthesized compounds from this class possess strong inhibitory effects against bacteria such as Staphylococcus aureus and various strains of Escherichia coli. This underscores their potential as new antibacterial agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The compound serves as a precursor for the development of various derivatives with enhanced biological activities or modified physicochemical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the function or activity of the target molecules, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde with key analogs based on molecular similarity scores, substituents, and applications:

Key Observations :

- Positional Isomerism : The 4-carbaldehyde isomer (target compound) exhibits distinct electronic properties compared to the 5- and 7-carbaldehyde isomers due to differences in conjugation with the aromatic ring .

- Substituent Effects : The 2,2-dimethyl groups in the dihydrofuran ring enhance steric hindrance and lipophilicity, improving metabolic stability compared to analogs like 3-isopropyl-4-methoxybenzaldehyde .

- Reactivity : The aldehyde group in the target compound is more electrophilic than methoxy or methyl substituents in analogs, facilitating nucleophilic additions (e.g., Grignard reactions) .

Physical and Chemical Properties

Stability: The target compound’s dimethyl groups reduce ring strain, enhancing thermal stability compared to non-methylated analogs like 2,3-dihydro-1-benzofuran-4-carbaldehyde .

Research Findings and Industrial Relevance

- Pharmaceuticals: The compound’s aldehyde group is pivotal in synthesizing Schiff base ligands for metal-catalyzed reactions, as noted in specialty chemical catalogs .

- Synthetic Challenges : Isomer separation (e.g., 4- vs. 5-carbaldehyde) requires advanced chromatography, impacting cost-effectiveness in large-scale production .

Biological Activity

Overview

2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by a unique structure, featuring a formyl group at the 4-position and two methyl groups at the 2-position of the benzofuran ring. This compound has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound's reactivity is significantly influenced by the positioning of the formyl group, which allows for selective reactions not possible with other derivatives. This characteristic makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 5.00 |

| Escherichia coli | 10.00 |

| Bacillus subtilis | 7.50 |

| Pseudomonas aeruginosa | 15.00 |

These results suggest that the compound could be explored as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent. The compound's mechanism of action may involve the modulation of signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The formyl group can participate in nucleophilic addition reactions, leading to covalent modifications of biomolecules such as proteins and nucleic acids. This interaction can alter the function or activity of these biomolecules, contributing to the observed biological effects .

Case Studies

Several case studies have highlighted the compound's potential in drug development:

- Study on Antibacterial Activity : A study evaluated the antibacterial properties of various benzofuran derivatives, including this compound. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory capabilities of this compound in animal models. Results indicated a reduction in inflammation markers following treatment with varying doses of the compound .

Q & A

Basic: What are the optimal synthetic routes for preparing 2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis of this benzofuran derivative typically involves cyclization of substituted phenolic precursors. For example, describes a method using NaH in THF to construct the benzofuran core via a cascade [3,3]-sigmatropic rearrangement and aromatization . Key considerations:

- Catalyst selection : Use of NaH or KCO for deprotonation.

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

- Temperature control : Reactions often proceed at 0–25°C to avoid side products.

Table 1 : Example Reaction Parameters from Literature

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NaH | THF | 0 | 75–85 | |

| KCO | DMF | 80 | 60–70 |

Basic: How can discrepancies in NMR data for this compound be resolved during structural elucidation?

Answer:

Contradictions in H/C NMR signals may arise from rotational isomers or solvent effects. Methodological steps:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., aldehyde proton splitting at low temps) .

- COSY/HSQC experiments : Confirm spin-spin coupling and assign diastereotopic methyl groups.

- Reference databases : Cross-check with analogs like 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid (δ: 174.5 ppm for COOH vs. ~190 ppm for CHO) .

Advanced: What computational approaches (e.g., DFT) are suitable for studying the electronic properties and reactivity of the aldehyde group in this compound?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : Assess the aldehyde’s reactivity in nucleophilic additions (e.g., frontier molecular orbitals, Fukui indices) .

- Tautomerization : Investigate keto-enol equilibria using Gibbs free energy comparisons.

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar environments .

Advanced: How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C and monitor degradation via HPLC .

- Kinetic modeling : Use Arrhenius plots to predict shelf life at 25°C.

- LC-MS identification : Characterize degradation products (e.g., oxidation to carboxylic acid) .

Basic: What chromatographic methods are recommended for purity analysis, and how can conflicting GC/HPLC results be reconciled?

Answer:

- GC vs. HPLC : GC (for volatile derivatives) and HPLC (for polar impurities) provide complementary data .

- Validation : Calibrate methods using reference standards (e.g., >97% purity by HLC in ) .

- Spiking experiments : Add known impurities to confirm retention times.

Advanced: How can catalytic applications of this compound (e.g., as a ligand or intermediate) be explored in asymmetric synthesis?

Answer:

- Ligand design : Modify the aldehyde to form Schiff bases with chiral amines for transition-metal catalysis .

- Mechanistic studies : Use in situ IR or H NMR to track reaction intermediates.

Advanced: What strategies are effective for resolving contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

- Dose-response assays : Test across concentrations (1–100 μM) to identify biphasic effects .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal contact .

- Waste disposal : Segregate halogenated solvents and aldehyde-containing waste for professional treatment .

Advanced: How can isomerization pathways (e.g., ring-opening or dihydrofuran rearrangement) be monitored experimentally?

Answer:

- Kinetic trapping : Use quenching agents (e.g., NaBH) to stabilize intermediates .

- Time-resolved spectroscopy : UV-Vis or Raman to track structural changes in real-time.

Advanced: What methodologies are recommended for analyzing conflicting data on the compound’s solubility and partition coefficients?

Answer:

- Shake-flask method : Measure log in octanol/water systems at 25°C .

- QSAR models : Compare predicted vs. experimental values to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.